molecular formula C4H7N3S B1598581 4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-98-2

4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1598581
CAS No.: 27105-98-2
M. Wt: 129.19 g/mol
InChI Key: VYCYFQLHLFRVKW-UHFFFAOYSA-N
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Description

4-Ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound with the molecular formula C4H7N3S. It is a member of the triazole family, which are known for their diverse biological and pharmaceutical applications. This compound features a sulfur atom and a nitrogen-containing ring, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the cyclization of thiosemicarbazide with ethyl hydrazinecarbodithioate. The reaction is typically carried out under acidic conditions and elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through the reaction of ethyl hydrazinecarbodithioate with formic acid or acetic acid. The process requires precise control of temperature and pH to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-ethyl-4H-1,2,4-triazole-3-amine.

  • Substitution: The thiol group can undergo nucleophilic substitution reactions with various electrophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halides, alkylating agents, or acylating agents.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Amines: Formed through the reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Ethyl-4H-1,2,4-triazole-3-thiol has found applications in various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

  • 4-Propyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a propyl group instead of an ethyl group.

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. This subtle difference can lead to variations in its applications and effectiveness compared to other triazole derivatives.

Properties

IUPAC Name

4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYFQLHLFRVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393514
Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27105-98-2
Record name 27105-98-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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